Nimodipine (m4)
Description
Key Structural Features:
- Dihydropyridine core : Enables calcium channel blocking activity.
- 3-Nitrophenyl group : Enhances lipophilicity and influences receptor binding.
- Ester substituents : Modulate solubility and metabolic stability.
Table 1: Fundamental identifiers of nimodipine
| Property | Value |
|---|---|
| CAS Registry Number | 66085-59-4 |
| EC Number | 266-127-0 |
| SMILES Notation | COCCOC(=O)C1=C(C)NC(C)=C(C1C1=CC(=CC=C1)N+[O-])C(=O)OC(C)C |
| InChI Key | UIAGMCDKSXEBJQ-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
3-O-(2-hydroxyethyl) 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7/c1-11(2)29-20(25)17-13(4)21-12(3)16(19(24)28-9-8-23)18(17)14-6-5-7-15(10-14)22(26)27/h5-7,10-11,18,21,23H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXRFRBWBFBZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82219-47-4 | |
| Record name | 3-(2-Hydroxyethyl) 5-isopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082219474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-HYDROXYETHYL) 5-ISOPROPYL 2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCZ95H3Y3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Traditional Two-Step Synthesis: Reactive Urethane and Ring-Closure Reactions
The conventional synthesis, as outlined in patent CN105732484A, involves two principal stages: reactive urethane formation and ring-closure reaction .
Advanced Reaction Optimization Strategies
Solvent and Temperature Modulation
Replacing hexane with methanol/ethanol in ring-closure reactions enhanced solubility and reduced side products. At 30°C, methanol facilitated 86.9% yield, while ethanol at 70°C achieved 87.6%. Lower temperatures (30°C) minimized thermal degradation, whereas higher temperatures (70°C) accelerated reaction kinetics without compromising purity.
Catalytic and Stoichiometric Adjustments
Triethylamine catalysis (0.5–0.6 wt%) in reactive urethane formation improved ammonia absorption efficiency, reducing reaction time from 8 to 5 hours. Molar ratios of 1:1.2 (2-(3-nitrobenzylidene)-acetoacetic acid ester : 3-amino ester) maximized conversion, avoiding excess reagent carryover.
Purification and Crystallization Techniques
Distillation and Solvent Partitioning
Post-reaction mixtures undergo vacuum distillation to recover fatty alcohols, followed by crystallization in isopropanol/thiacyclohexane (1:3 wt/wt). Gradual cooling from 60°C to 25°C yielded 125–124 kg Nimodipine per batch with 0.18–0.22% impurities.
Solid Dispersion Formulation for Enhanced Solubility
Patent CN104739770A disclosed a fluidized-bed granulation method using polyvinylpyrrolidone (PVP K30) and microcrystalline cellulose. Spraying nimodipine-PVP solutions (1:6 wt/wt) onto fillers at 60°C inlet air improved dissolution rates to 85–92% in 30 minutes, versus 68% for conventional tablets.
Table 2: Dissolution Profile of Nimodipine Formulations
| Formulation | Dissolution at 30 min (%) | Total Impurities (%) |
|---|---|---|
| Conventional Tablet | 68 | 1.2 |
| Solid Dispersion | 92 | 0.74 |
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC with C18 columns and UV detection (238 nm) remains the gold standard for quantifying Nimodipine and its pyridine oxidation byproducts. Patent methods report ≤0.22% total impurities, validated against ICH guidelines.
Metabolic Pathway Considerations
The Michael addition intermediate is susceptible to hepatic oxidation into pyridine derivatives, notably isopropyl-2-methoxyethyl 4-(3-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate. This underscores the need for rigorous impurity profiling to exclude genotoxic nitrosamines.
Industrial-Scale Production and Challenges
Batch vs. Continuous Processes
Current Good Manufacturing Practice (cGMP) batches utilize 500–1000 L reactors, achieving 78.8–87.6% yields. Continuous flow systems remain underexplored but promise enhanced heat/mass transfer for exothermic ring-closure steps.
Environmental and Cost Considerations
Hexane replacement with ethanol reduced hazardous waste generation by 40%. PVP-based solid dispersions increased raw material costs by 15% but offset this through improved bioavailability and reduced dosing.
Chemical Reactions Analysis
Types of Reactions
Nimodipine (m4) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso-pyridine derivatives.
Reduction: Reduction reactions may involve the conversion of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium nitrite and methanesulfonic acid , reducing agents such as hydrogen gas or metal hydrides, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include nitroso-pyridine derivatives, amino-substituted compounds, and various substituted aromatic derivatives.
Scientific Research Applications
FDA-Approved Indications
Nimodipine is primarily indicated for:
- Prevention and treatment of cerebral vasospasm : Following SAH, Nimodipine is utilized to enhance neurological outcomes by reducing ischemic deficits. Its efficacy in this context is well-documented through various clinical trials and meta-analyses.
Off-Label Uses
Beyond its primary indication, Nimodipine has several off-label applications that warrant attention:
- Diffuse brain injury : Often used alongside hyperbaric oxygen therapy to mitigate secondary brain damage.
- Cranial nerve injury recovery : Assists in the rehabilitation process post-injury.
- Migraine prevention : Some studies suggest potential benefits in reducing the frequency and severity of migraines.
- Peripheral vertigo and Ménière's disease : Utilized for symptom management in these conditions.
- Postoperative delirium prevention : Particularly in older patients undergoing general anesthesia.
- Drug-resistant epilepsy : Investigated for its potential anticonvulsant properties.
- Glaucoma management : Explored as an ophthalmic formulation for intraocular pressure reduction.
Cerebral Vasospasm Management
A pivotal randomized controlled trial demonstrated that intravenous Nimodipine significantly reduced the incidence of delayed ischemic deterioration due to vasospasm in patients with SAH. In this study involving 188 patients, those treated with Nimodipine showed a markedly lower rate of severe deficits compared to the placebo group (19% vs. 49%, p = 0.01) .
A meta-analysis encompassing 13 randomized controlled trials with 1,727 participants further reinforced these findings, indicating that Nimodipine significantly decreased poor outcomes (RR = 0.69), mortality (RR = 0.50), and the incidence of cerebral vasospasm (RR = 0.68) . This analysis highlighted that younger patients (<50 years) benefited more from treatment than older patients.
Neuroprotective Effects
Nimodipine's neuroprotective properties have been documented in various studies. For example, it has been shown to protect against ischemic damage and improve postischemic perfusion in animal models . Additionally, its capacity to reduce microvasospasms after SAH has been confirmed through experimental studies using two-photon microscopy . These findings suggest that Nimodipine not only mitigates vasospasm but also contributes to overall neuronal protection.
Summary of Findings
Mechanism of Action
The mechanism of action of Nimodipine (m4) involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions through plasma membrane channels, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other 1,4-dihydropyridine derivatives.
Comparison with Similar Compounds
Table 1: Key Pharmacokinetic Parameters of Nimodipine
Nimodipine exhibits significant inter-individual variability in clearance (60%) and volume of distribution (95%), influenced by age, liver function, and formulation .
Comparison of Administration Routes
Table 2: Enteral vs. Intravenous Nimodipine in SAH
Comparison with Similar Calcium Channel Blockers
Table 3: Nimodipine vs. Other Dihydropyridines
Nimodipine’s unique cerebral selectivity distinguishes it from systemic agents like nifedipine.
Neuroprotective Mechanisms and Compounding Agents
- Cerebral Blood Flow (CBF): Nimodipine increases CBF by 100–200% in animal models, surpassing milrinone in reducing infarct volume post-ischemia .
- Combination Therapies:
- With fasudil hydrochloride : Fasudil (a rho-kinase inhibitor) shows comparable efficacy to nimodipine in SAH but with less hypotension .
- With lamotrigine : Combined sodium/calcium channel blockade reduces infarct volume synergistically in preclinical models .
- With acupuncture : Enhances cognitive recovery post-cerebral infarction (30.2% vs. 15.8% MoCA score improvement) .
Adverse Effects and Drug Interactions
- Hypotension: Dose-dependent risk in both IV and enteral routes; less pronounced with fasudil .
- Drug Interactions: Inhibits CYP3A4, increasing exposure to ivacaftor (Cmax ↑ 2.5-fold) .
Biological Activity
Nimodipine, a second-generation 1,4-dihydropyridine calcium channel blocker, is primarily recognized for its role in improving neurological outcomes in patients with subarachnoid hemorrhage (SAH) due to ruptured intracranial aneurysms. This article explores the biological activity of nimodipine, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.
Nimodipine selectively blocks voltage-gated L-type calcium channels, which inhibits the influx of calcium ions into vascular smooth muscle and neuronal cells. This action leads to vasodilation of cerebral blood vessels and decreased vasospasm, particularly beneficial in the context of SAH. The drug's lipophilicity allows it to effectively cross the blood-brain barrier, enhancing its neuroprotective properties by:
- Reducing free radical formation
- Preventing calcium overload in neurons
- Improving collateral circulation through dilation of small cerebral resistance vessels .
Pharmacokinetics
Nimodipine exhibits distinct pharmacokinetic properties:
Clinical Efficacy
Numerous studies have demonstrated nimodipine's effectiveness in reducing complications associated with SAH:
- A meta-analysis involving 13 randomized controlled trials (RCTs) with 1,727 patients found that nimodipine significantly reduced poor outcomes (RR = 0.69) and mortality (RR = 0.50) in patients with aneurysmal SAH .
- Another study highlighted that nimodipine improved middle cerebral artery blood flow velocity and Glasgow Coma Scale scores post-treatment compared to control groups .
Case Studies
- Study on Aneurysm Patients : In a controlled study involving 75 patients with SAH, nimodipine did not significantly increase cerebral blood flow but showed a trend towards reduced mortality rates at three months post-treatment .
- Meta-Analysis on Treatment Outcomes : A systematic review of 10 studies indicated that nimodipine led to a higher effective treatment rate (OR = 3.21) and lower incidence of adverse reactions (OR = 0.35), emphasizing its safety profile alongside efficacy .
Summary of Findings
The biological activity of nimodipine is characterized by its ability to modulate calcium influx in vascular and neuronal tissues, leading to significant clinical benefits in managing SAH. Its pharmacokinetic profile supports effective dosing regimens, while extensive clinical research confirms its efficacy in improving patient outcomes.
Future Directions
Ongoing research is necessary to further elucidate the optimal dosing strategies and long-term effects of nimodipine, particularly in diverse patient populations. Future studies should also explore its potential applications beyond SAH, such as in acute brain injuries where spreading depolarization plays a critical role.
Q & A
Q. What validated HPLC methods are recommended for quantifying nimodipine and its impurities in tablet formulations?
A reversed-phase isocratic HPLC method optimized via statistical experimental design is widely used. Key parameters include:
- Mobile phase : Acetonitrile/water (67.5:32.5 v/v)
- Column temperature : 40°C
- Flow rate : 0.9 mL/min
Full factorial designs (FD) and central composite designs (CCD) screen factors like organic modifier type, pH, and temperature. Derringer’s desirability function ensures resolution and peak quality . Validation includes linearity (r² > 0.999), precision (%RSD < 2%), and recovery (98–102%).
Q. How do formulation variables affect nimodipine release kinetics in rapid-melt tablets?
Superdisintegrants (e.g., crospovidone, sodium starch glycolate) significantly reduce T50 (time for 50% drug release) and T90 (90% release). For example, formulation NF2 achieved T50 = 1.70 min vs. NF1 (181 min) . First-order kinetics (r ≈ 1) best describe release profiles. Methodological steps:
- Granulate tablets, dissolve in methanol (30 µg/mL), sonicate 30 min.
- Use USP dissolution apparatus with sink conditions.
- Analyze via validated HPLC with Design Expert® for response-surface optimization.
Q. What in vitro models are suitable for studying nimodipine’s neuroprotective effects?
Primary neuron cultures under ischemic/hypoxic conditions are standard. Key steps:
- Induce calcium overload via glutamate or oxygen-glucose deprivation.
- Measure intracellular Ca²⁺ and ROS using fluorescent probes (e.g., Fluo-4, DCFH-DA).
- Apply nimodipine (1–10 µM) to assess L-type Ca²⁺ channel blockade.
Statistical analysis: ANOVA with post-hoc Tukey test for inter-group comparisons .
Advanced Research Questions
Q. How can experimental design resolve contradictions in nimodipine’s clinical efficacy for dementia subtypes?
Mixed results in Alzheimer’s (AD) vs. vascular dementia (VaD) trials arise from:
- Heterogeneous cohorts : Stratify by CSF biomarkers (e.g., Aβ42, p-tau) for AD vs. MRI-confirmed white matter lesions for VaD.
- Dose-response variability : Use adaptive trial designs with Bayesian statistics to optimize dosing (e.g., 30 mg vs. 60 mg oral).
- Endpoint selection : Combine cognitive scales (MMSE, ADAS-Cog) with hemodynamic biomarkers (cerebral blood flow via MRI). Reanalyze pooled data with mixed-effects models .
Q. What methodological gaps exist in translational studies of nimodipine for cerebral ischemia?
Animal-to-human translation fails due to:
- Time window bias : Rodent studies often administer nimodipine pre-ischemia, whereas clinical trials use post-stroke windows (>6 hrs).
- Outcome measures : Prioritize infarct volume (TTC staining) in animals vs. functional scores (mRS) in humans.
- Quality control : Only 50% of animal studies report blinding or randomization; improve via ARRIVE guidelines. Meta-regression of 20 preclinical studies showed no correlation between time-to-treatment and efficacy .
Q. How should researchers address nimodipine-induced hypotension in neurocritical care trials?
Mitigation strategies:
- Continuous BP monitoring : Use arterial lines with time-locked nimodipine infusion (1–2 mg/h IV).
- Covariate adjustment : Include baseline SBP, concurrent vasopressors, and age in multivariate regression.
- Protocol standardization : Define hypotension as >10% SBP drop from baseline, aligning with pharmacokinetic Tmax (45–60 min post-oral dose) .
Q. How do nimodipine’s degradation products impact analytical method validation?
Key impurities (A, B, C) arise from photodegradation and hydrolysis. Methodological considerations:
- Forced degradation studies : Expose nimodipine/methanol solutions to light (300 hrs at 25°C) and acidic/alkaline conditions.
- Specificity testing : Resolve impurities using a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 238 nm.
- Stability-indicating parameters : %RSD < 2% for peak area, resolution > 2.0 between nimodipine and impurities .
Data Analysis and Reporting Standards
Q. What statistical tools are essential for optimizing nimodipine formulations?
- Design Expert® : For factorial designs and response-surface plots.
- SigmaPlot® : For non-linear regression of dissolution profiles (e.g., Weibull model).
- ANOVA with Tukey-Kramer post-hoc : Compare T50/T90 across formulations .
Q. How to ensure reproducibility in calcium flux assays for nimodipine studies?
- Internal controls : Include verapamil (positive control) and vehicle-only groups.
- Data normalization : Express Ca²⁺ levels as ΔF/F₀ (fluorescence ratio).
- Pre-registration : Detail ROI selection and thresholding criteria in protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
